7-Acetyllycopsamine
Overview
Description
7-Acetyllycopsamine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic properties. This compound is found in certain plants and is known to induce liver inflammation in animal models . The molecular formula of this compound is C₁₇H₂₇NO₆, and it has a molecular weight of 341.40 g/mol .
Mechanism of Action
Target of Action
7-Acetyllycopsamine is a pyrrolizidine alkaloid . Its primary target is the liver, where it acts as a mild hepatotoxin .
Mode of Action
The compound interacts with the liver cells, inducing inflammation
Biochemical Pathways
This compound affects the biochemical pathways related to liver function and inflammation . It can induce liver inflammation, which is detectable as significantly greater serum ALT (alanine transaminase) scores
Result of Action
The primary result of this compound’s action is the induction of liver inflammation . This is evidenced by increased serum ALT scores in mice
Action Environment
It is known that the compound is derived from plants , suggesting that its production and availability may be influenced by environmental conditions affecting plant growth
Biochemical Analysis
Biochemical Properties
7-Acetyllycopsamine, like other PAs, is involved in biochemical reactions within the plant. . The compound is known to exhibit antibacterial effects, with a minimum inhibitory concentration (MIC) of 1.7 mg/ml in E. coli .
Cellular Effects
It is known that PAs, including this compound, can produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals
Molecular Mechanism
Like other PAs, it likely exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that PAs are part of the plant’s chemical defense and are synthesized in specific cells and at certain developmental stages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyllycopsamine typically involves the acetylation of lycopsamine, another pyrrolizidine alkaloid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
the general approach would involve the extraction of lycopsamine from plant sources followed by chemical modification through acetylation .
Chemical Reactions Analysis
Types of Reactions
7-Acetyllycopsamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the N-oxide derivatives back to the parent alkaloid.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, deacetylated lycopsamine, and other substituted derivatives .
Scientific Research Applications
7-Acetyllycopsamine is primarily used in scientific research to study its hepatotoxic effects and its role in liver inflammation. It serves as a model compound to understand the mechanisms of pyrrolizidine alkaloid toxicity and to develop potential therapeutic interventions . Additionally, it is used in the study of plant alkaloid biosynthesis and their ecological roles .
Comparison with Similar Compounds
Similar Compounds
Lycopsamine: The parent compound from which 7-Acetyllycopsamine is derived.
Echimidine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Intermedine: Structurally similar to lycopsamine and also exhibits hepatotoxicity.
Uniqueness
This compound is unique due to its specific acetylation, which alters its chemical properties and biological activity compared to its parent compound, lycopsamine . This modification can affect its solubility, reactivity, and toxicity profile, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOFSJTBIDAHX-OFSOMGBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223742 | |
Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73544-48-6 | |
Record name | 7-Acetyllycopsamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73544-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lycopsamine `1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ACETYLLYCOPSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-Acetyllycopsamine and in what plant species is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as comfrey (Symphytum officinale) []. Other plant sources include Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium rauwolfii and Echium horridum [].
Q2: How do pyrrolizidine alkaloids (PAs) like this compound exert their toxic effects?
A2: While this compound's specific toxicity is less studied, PAs like riddelliine, structurally similar to those found in comfrey, are known to be genotoxic and carcinogenic []. These effects are attributed to the active metabolites of PAs, which interact with DNA primarily in liver cells. This interaction leads to DNA damage, mutation induction, and potentially, cancer development [].
Q3: Why are the levels of this compound important in assessing the safety of comfrey?
A3: this compound, along with other PAs, is a significant contributor to the toxicity associated with comfrey consumption []. Studies analyzing the PA content in Symphytum asperum roots found significant amounts of this compound, exceeding the tolerable levels recommended by regulatory bodies []. Notably, echimidine, a highly toxic PA, was also detected in these samples, raising concerns about the safety of using such plants for medicinal purposes [].
Q4: Does the concentration of this compound vary within a plant or across different growing conditions?
A4: Yes, research suggests that environmental factors and plant part can influence PA concentrations. A study on Symphytum asperum found significant variations in this compound levels in roots depending on the season []. This highlights the importance of considering various factors, such as plant part, harvest time, and geographical location, when assessing PA content and potential toxicity [, ].
Q5: What are the implications of varying PA content for the use of comfrey in traditional medicine?
A5: The presence of PAs like this compound and their variable concentrations pose a significant challenge for the safe use of comfrey in traditional medicine []. This emphasizes the need for a refined risk assessment of PAs in medicinal plants like comfrey to ensure public health []. Further research on individual PA levels, standardized extraction methods, and potential detoxification strategies is crucial to harnessing the potential benefits of these plants while minimizing risks [, ].
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